10-Ethyldithranol 10-Ethyldithranol
Brand Name: Vulcanchem
CAS No.: 104608-82-4
VCID: VC20749903
InChI: InChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3
SMILES: CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

10-Ethyldithranol

CAS No.: 104608-82-4

Cat. No.: VC20749903

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

10-Ethyldithranol - 104608-82-4

CAS No. 104608-82-4
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name 10-ethyl-1,8-dihydroxy-10H-anthracen-9-one
Standard InChI InChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3
Standard InChI Key HQHJGYHOFVZUIM-UHFFFAOYSA-N
SMILES CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
Canonical SMILES CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Chemical Properties and Structure

10-Ethyldithranol features a chemical structure derived from the anthracene skeleton, modified with specific functional groups that determine its properties and biological activity. The compound's full chemical name is 1,8-dihydroxy-10-ethyl-9(10H)-anthracenone, indicating the presence of hydroxyl groups at positions 1 and 8, an ethyl group at position 10, and a ketone at position 9.

While specific physical data for 10-Ethyldithranol is limited in the provided sources, we can compare it with related compounds to understand its likely properties. For instance, dithranol (the parent compound) has a molecular weight of 226.23 g/mol, while 10-acetyl dithranol has a molecular weight of 268.264 g/mol . Based on the substitution of an ethyl group at position 10 instead of hydrogen, 10-Ethyldithranol would have a molecular weight between these values.

Table 1: Comparative Properties of Dithranol Derivatives

PropertyDithranol10-Acetyl Dithranol10-Ethyldithranol
Molecular FormulaC₁₄H₁₀O₃C₁₆H₁₂O₄C₁₆H₁₄O₃
AppearanceYellow-brownish powderNot specifiedNot specified
Staining EffectSignificantReducedNone
IrritationPronouncedReducedNone
StabilityLow (readily oxidized)ImprovedHigher stability at C-10 position

The chemical stability of 10-Ethyldithranol is a critical aspect of its profile. Research indicates that the ethyl substituent at the carbon-10 position significantly enhances the stability of the molecule compared to unsubstituted dithranol . This increased stability arises from the protection of the 10-position against oxidation, which is a common degradation pathway for dithranol.

Pharmacological Activity

The pharmacological profile of 10-Ethyldithranol presents an interesting contrast to that of dithranol. Despite structural similarities to the parent compound, 10-Ethyldithranol demonstrates distinctly different biological activity. In vitro stability studies and investigations on both healthy and psoriatic skin have provided valuable insights into its pharmacological properties.

Perhaps the most significant finding regarding 10-Ethyldithranol is that it lacks antipsoriatic activity . This absence of therapeutic effect against psoriasis is particularly noteworthy given that dithranol is a standard treatment for this condition. The lack of antipsoriatic activity in 10-Ethyldithranol has been directly attributed to the presence of the ethyl group at the 10-position, which prevents or significantly reduces the oxidation processes that are necessary for the antipsoriatic effect .

Dithranol's mechanism of action involves reducing DNA synthesis, inhibiting mitochondrial respiration, and modulating inflammatory responses in the skin. In contrast, 10-Ethyldithranol appears unable to engage these pathways effectively, likely due to its inability to undergo the required oxidative transformations.

Table 2: Pharmacological Comparison of Dithranol and 10-Ethyldithranol

CharacteristicDithranol10-Ethyldithranol
Antipsoriatic ActivityPronouncedNone
DNA Synthesis InhibitionYesNot demonstrated
Mitochondrial EffectsInhibits respirationNot demonstrated
Staining of SkinYesNo
Skin IrritationYesNo
Required for ActivityFree 10-positionN/A (inactive)

Structure-Activity Relationship

The investigation of 10-Ethyldithranol has contributed significantly to understanding the structure-activity relationship of anthrone derivatives in psoriasis treatment. Research findings highlight the critical importance of the 10-position in the anthrone skeleton for antipsoriatic activity.

The study of 10-Ethyldithranol serves as evidence for what researchers term the "minimum structure of antipsoriatic anthrones" . This concept proposes that effective antipsoriatic compounds in this class require either a free 10-position or a substituent that can be easily removed or liberated during metabolism. The ethyl group at position 10 in 10-Ethyldithranol is relatively stable and cannot be easily removed under physiological conditions, which explains the compound's lack of antipsoriatic effect.

This finding aligns with broader research on dithranol derivatives, suggesting that the oxidation processes at the 10-position are critical for the antipsoriatic mechanism. When these oxidation processes are blocked by stable substituents like the ethyl group, the compound loses its therapeutic activity against psoriasis.

The free radical generation that occurs during dithranol oxidation is believed to be a key component of its mechanism of action. By preventing this oxidation, the ethyl substituent in 10-Ethyldithranol effectively eliminates the compound's therapeutic potential while simultaneously reducing its adverse effects like staining and irritation.

Comparative Analysis with Other Dithranol Derivatives

To better understand 10-Ethyldithranol's place among dithranol derivatives, it is valuable to compare it with other modified versions of the parent compound. Various substitutions at different positions of the anthrone structure have been explored to improve the therapeutic index of dithranol.

For instance, 10-acetyl dithranol represents another approach to modifying the 10-position. This derivative has been incorporated into hydrogel formulations for potential therapeutic use . Unlike the ethyl group in 10-Ethyldithranol, the acetyl group may be more susceptible to hydrolysis under physiological conditions, potentially allowing for the liberation of the 10-position and preservation of some antipsoriatic activity.

Another related compound is 1,8-dihydroxy-10-(2-hydroxyethyl)-9(10H)-anthracenone , which features a 2-hydroxyethyl group at the 10-position. The presence of the hydroxyl group in the substituent introduces potential for different interactions and possibly different pharmacological properties compared to 10-Ethyldithranol.

Table 3: Comparison of Various 10-Substituted Dithranol Derivatives

CompoundSubstituent at 10-PositionAntipsoriatic ActivityNotable Characteristics
DithranolH (unsubstituted)HighEffective but causes staining and irritation
10-EthyldithranolEthylNone No staining or irritation, stable at C-10
10-Acetyl DithranolAcetylPartial (presumed)Used in hydrogel formulations
1,8-dihydroxy-10-(2-hydroxyethyl)-2-HydroxyethylNot specifiedContains additional hydroxyl group

These comparative analyses reinforce the importance of the 10-position in determining both the therapeutic efficacy and the side effect profile of dithranol derivatives. The study of 10-Ethyldithranol has served as an important proof of concept regarding the role of this position in the antipsoriatic mechanism of action.

Stability Considerations and Formulation Aspects

While 10-Ethyldithranol lacks therapeutic efficacy against psoriasis, its enhanced stability compared to dithranol offers insights into formulation strategies for anthrone derivatives. Dithranol's instability, particularly its tendency to oxidize rapidly, presents significant challenges for pharmaceutical formulation.

The stability of dithranol can be improved through various formulation approaches, such as the use of solid dispersions. Research has shown that incorporating dithranol into solid dispersions with excipients such as glyceryl behenate or a mixture of argan oil with stearic acid can enhance its stability . Similar approaches might be applicable to other anthrone derivatives with greater therapeutic potential than 10-Ethyldithranol.

Understanding the relationship between stability and activity in compounds like 10-Ethyldithranol helps inform the development of next-generation anthrone derivatives. The ideal compound would maintain sufficient stability for practical formulation while preserving the capacity for controlled oxidation at the 10-position to enable therapeutic efficacy.

Research Implications and Future Directions

The study of 10-Ethyldithranol has yielded valuable insights into the structure-activity relationship of anthrone derivatives, particularly regarding the critical role of the 10-position in antipsoriatic activity. These findings have several implications for future research in this area.

First, the observation that 10-Ethyldithranol lacks antipsoriatic activity while avoiding the staining and irritation associated with dithranol suggests that these effects may be mechanistically linked. This raises the possibility that the oxidation processes required for therapeutic efficacy might be inseparable from those causing the adverse effects. Future research might explore whether these pathways can be uncoupled.

Second, the concept of the "minimum structure of antipsoriatic anthrones" validated through the study of 10-Ethyldithranol provides a framework for rational design of new derivatives. Compounds with substituents at the 10-position that can be selectively cleaved under specific conditions might offer improved pharmacological profiles.

Third, while 10-Ethyldithranol itself lacks antipsoriatic activity, its properties might be advantageous for other applications. The absence of staining and irritation, combined with the core anthrone structure, could potentially be exploited for alternative therapeutic purposes that don't require the oxidation at the 10-position.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator